molecular formula C9H20Cl2N2 B2383565 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197057-62-6

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2383565
CAS No.: 2197057-62-6
M. Wt: 227.17
InChI Key: NBCRCDYZPHRHMF-UHFFFAOYSA-N
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Description

9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Polar solvents such as methanol or ethanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Continuous Stirring: To ensure uniform reaction conditions

    Temperature Control: To maintain the desired reaction temperature

    Purification Steps: Such as recrystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides

    Reduction: Reduction reactions to form reduced derivatives

    Substitution: Nucleophilic substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Polar solvents like water, methanol, or ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield spirocyclic ketones or aldehydes

    Reduction: May produce spirocyclic amines or alcohols

    Substitution: Can result in various substituted spirocyclic compounds

Scientific Research Applications

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces

    Enzyme Inhibition: Inhibiting the activity of certain enzymes

    Pathway Modulation: Modulating biochemical pathways to exert its effects

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features

    9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: A related compound with an oxygen atom in the ring structure

Uniqueness

9-Methyl-6,9-diazaspiro[45]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms in the ring system

Properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-9(8-11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRCDYZPHRHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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